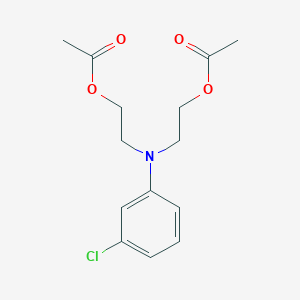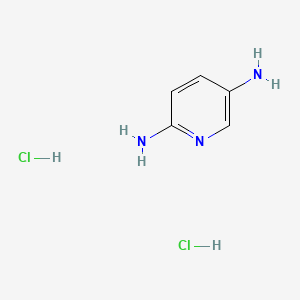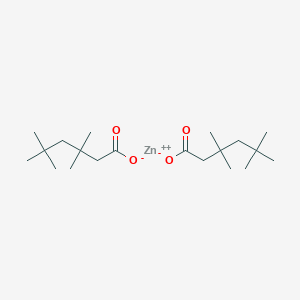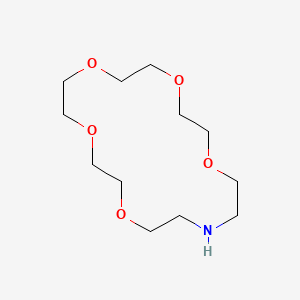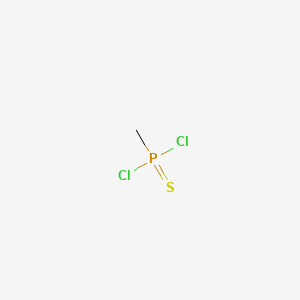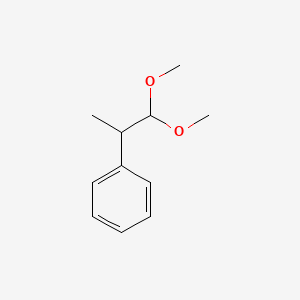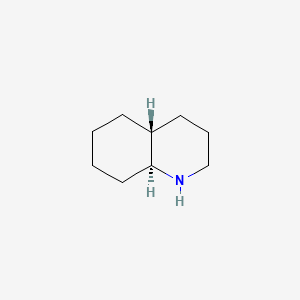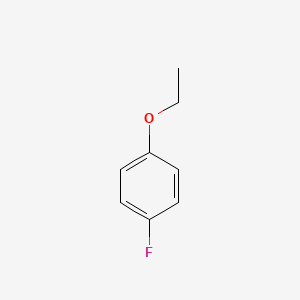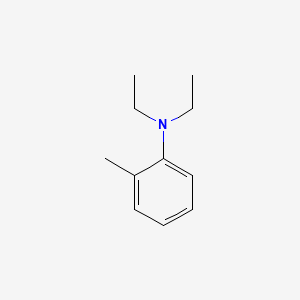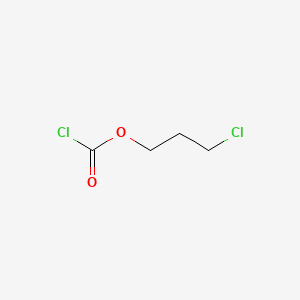
甲基三辛基硅烷
描述
Silane, methyltrioctyl- is a useful research compound. Its molecular formula is C25H54Si and its molecular weight is 382.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, methyltrioctyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, methyltrioctyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
四烷基硅烷的合成
甲基三辛基硅烷可以通过一步法从市售的三氯甲基硅烷和三辛基铝合成 . 此工艺通过添加卤化钠或卤化锂来最大程度地减少由烷基基团重新分布产生的副产物 .
有机化学中的自由基试剂
甲基三辛基硅烷,也称为三(三甲基硅基)硅烷,在有机合成中具有多种应用 . 它已成功用于自由基还原、氢化硅烷化和连续自由基反应 .
聚合
甲基三辛基硅烷在聚合中起着战略作用 . 它特别适用于烯烃的光诱导自由基聚合和环氧化物的 photopromoted 阳离子聚合 .
材料科学
除了在有机合成中的应用之外,甲基三辛基硅烷还在材料科学领域中得到应用 . 其独特的特性使其成为开发新材料的宝贵组成部分 .
官能团修饰
甲基三辛基硅烷作为一种基于自由基的还原剂,用于官能团修饰 . 它可以在还原条件下用于修饰各种官能团 .
顺序自由基反应的介质
属性
IUPAC Name |
methyl(trioctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54Si/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3/h5-25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDGJEUDNIUNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073325 | |
| Record name | Silane, methyltrioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3510-72-3 | |
| Record name | Silane, methyltrioctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003510723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, methyltrioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for Methyltrioctylsilane described in the research?
A1: The research [] presents a novel, single-step synthesis method for Methyltrioctylsilane using commercially available Trichloromethylsilane and Trioctylaluminum. This is significant because it offers a potentially more efficient and cost-effective alternative to multi-step synthesis routes. Additionally, the research highlights the crucial role of alkali metal halides in this reaction. The addition of sodium or lithium halides minimizes byproducts from alkyl group redistribution, leading to a higher yield of the desired Methyltrioctylsilane. Interestingly, using potassium or rubidium halides drastically alters the reaction pathway, favoring the production of Methyldioctylsilane. This highlights the potential for controlling the reaction selectivity by carefully choosing the alkali metal halide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
